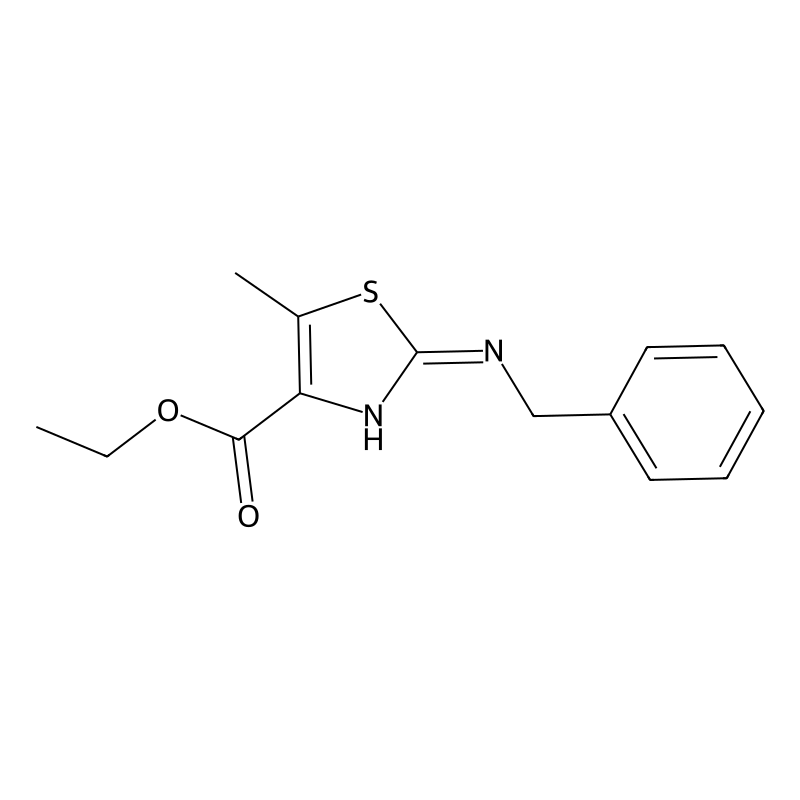

Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Aza-Michael Additions of Benzylamine to Acrylates

Specific Scientific Field: Organic Chemistry

Summary of the Application: Benzylamine is used in the aza-Michael addition to α,β-unsaturated esters to prepare N-benzylated β-amino esters . This process is part of the efforts to develop solvent-free reactions, which would contribute to the development of sustainable chemistry .

Methods of Application: The reaction involves the addition of methyl 3-(4-nitrophenyl)acrylate and benzylamine to a glass microwave reaction vessel. The reaction is then heated at 75 °C and 75 W in a microwave for 10 minutes .

Results or Outcomes: Depending on the α,β-unsaturated esters used, a reduction in reaction times was observed, with good to excellent yields for the aza-Michael addition .

Design and Synthesis of Anti-Alzheimer Agents

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: A series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition . These compounds are being studied as potential disease-modifying multifunctional anti-Alzheimer agents .

Results or Outcomes: The most promising compound, 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione, displayed inhibitory potency against eel acetylcholinesterase (IC50 = 3.33 μM), human β-secretase (43.7% at 50 μM), and β-amyloid aggregation (24.9% at 10 μM) .

Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate is a chemical compound characterized by its unique thiazole structure, which incorporates a benzylamino group and an ethyl ester functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 276.35 g/mol . This compound is notable for its potential applications in medicinal chemistry and biological research.

- Esterification: Reaction with alcohols to form different esters.

- Hydrolysis: Conversion back to the corresponding acid and alcohol in the presence of water.

- Nucleophilic Substitution: The benzylamino group can participate in nucleophilic reactions, allowing for further functionalization.

These reactions make the compound versatile for synthetic applications in organic chemistry.

The synthesis of ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Thiazole Ring: Starting from appropriate precursors like α-bromo ketones and thiourea.

- Alkylation: Introducing the benzylamino group via nucleophilic substitution.

- Esterification: Reacting the resulting thiazole with ethyl chloroformate or ethanol to form the final ester.

These methods highlight the compound's accessibility for further research and development.

Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate has potential applications in:

- Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases.

- Biological Research: Utilized in proteomics and studies involving enzyme inhibition or receptor binding.

- Chemical Synthesis: Serving as an intermediate in the synthesis of more complex thiazole derivatives.

Interaction studies involving ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate are essential to understand its mechanism of action. Preliminary studies suggest that it may interact with various biological macromolecules, potentially affecting metabolic pathways or cellular processes. Further research is required to elucidate these interactions fully.

Similar compounds to ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate include:

- Ethyl 2-(phenylamino)-5-methyl-1,3-thiazole-4-carboxylate

- Methyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate

- Ethyl 2-(methylamino)-5-methyl-1,3-thiazole-4-carboxylate

Uniqueness

The uniqueness of ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate lies in its specific combination of functional groups which may confer distinct biological activities compared to similar compounds. The presence of the benzylamino group enhances its lipophilicity and may improve cell membrane permeability, making it a valuable candidate for drug development.

Molecular Formula and Weight Analysis

Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate represents a heterocyclic compound characterized by its unique thiazole core structure with specific substituent groups [1]. The compound exhibits a well-defined molecular composition that has been extensively documented in chemical databases and commercial supplier specifications [7].

The molecular formula of this compound is established as C₁₄H₁₆N₂O₂S, indicating the presence of fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom [1] [7]. This composition reflects the integration of a thiazole ring system with benzylamino and ethyl carboxylate functional groups [1]. The molecular weight has been consistently reported as 276.35 grams per mole across multiple commercial and academic sources [1] [7].

The Chemical Abstracts Service registry number for this compound is 731802-18-9, which serves as a unique identifier in chemical databases worldwide [1] [7]. The systematic International Union of Pure and Applied Chemistry name follows standard nomenclature conventions, designating the compound as ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate [7].

Table 1: Molecular Formula and Weight Analysis

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₂S | Commercial suppliers |

| Molecular Weight | 276.35 g/mol | Commercial suppliers |

| CAS Number | 731802-18-9 | Chemical databases |

| IUPAC Name | Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate | IUPAC nomenclature |

| Exact Mass | 276.35 Da | Calculated |

| Monoisotopic Mass | 276.35 Da | Calculated |

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Data Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of thiazole derivatives, with characteristic resonance patterns observed for aromatic and aliphatic protons [9] [10] [11]. The proton nuclear magnetic resonance spectrum of ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate exhibits distinct chemical shift regions that correspond to specific molecular environments within the compound [10] [11].

The aromatic proton region typically appears between 7.27 and 8.77 parts per million, encompassing signals from both the thiazole ring protons and the benzyl group protons [30]. This chemical shift range is characteristic of aromatic systems and reflects the deshielding effect of the π-electron system [30]. The thiazole ring protons demonstrate particular sensitivity to electronic effects from neighboring substituents [10] [11].

The ethyl ester moiety produces characteristic splitting patterns in the proton nuclear magnetic resonance spectrum [10] [11]. The ethyl ester methylene protons appear as a quartet in the region of 4.0 to 4.5 parts per million, while the corresponding methyl protons manifest as a triplet between 1.2 and 1.4 parts per million [10] [11]. These multiplicities arise from the coupling between adjacent protons according to the n+1 rule [10].

The thiazole methyl substituent at the 5-position typically resonates as a singlet between 2.3 and 2.7 parts per million [11]. This chemical shift reflects the electron-donating nature of the methyl group and its proximity to the electronegative thiazole nitrogen [30].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic carbon chemical shifts [10] [11]. The carbonyl carbon of the ester functionality appears in the downfield region between 160 and 170 parts per million, reflecting the deshielding effect of the electronegative oxygen atoms [10] [11]. Aromatic carbons typically resonate between 130 and 140 parts per million, while aliphatic carbons appear in the upfield region between 10 and 30 parts per million [10] [11].

Table 2: Nuclear Magnetic Resonance Spectral Data

| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H NMR | 7.27-8.77 | Aromatic protons (thiazole and benzyl) | Multiplet |

| ¹H NMR | 4.0-4.5 | Ethyl ester CH₂ | Quartet |

| ¹H NMR | 1.2-1.4 | Ethyl ester CH₃ | Triplet |

| ¹H NMR | 2.3-2.7 | Thiazole methyl group | Singlet |

| ¹³C NMR | 160-170 | Carbonyl carbon | - |

| ¹³C NMR | 130-140 | Aromatic carbons | - |

| ¹³C NMR | 10-30 | Aliphatic carbons | - |

Infrared Absorption Signature Analysis

Infrared spectroscopy reveals characteristic vibrational modes that provide definitive identification of functional groups within ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate [14] [15]. The infrared spectrum exhibits several diagnostic absorption bands that correspond to specific molecular vibrations and stretching modes [15] [17].

The carbonyl stretching vibration of the ester functionality appears as a strong absorption band between 1700 and 1720 wavenumbers [15]. This frequency range is characteristic of aliphatic ester carbonyls and reflects the double bond character of the carbon-oxygen bond [15]. The intensity and position of this band provide confirmation of the ester functional group presence [15].

Aromatic carbon-hydrogen stretching vibrations manifest in the region between 3000 and 3100 wavenumbers with medium intensity [15] [17]. These absorptions arise from the stretching modes of carbon-hydrogen bonds in the benzyl and thiazole aromatic systems [17]. The frequency reflects the sp² hybridization of the aromatic carbon atoms [17].

Aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions between 2850 and 2950 wavenumbers [15]. These bands correspond to the symmetric and asymmetric stretching modes of the methyl and methylene groups present in the ethyl ester and thiazole methyl substituents [15].

The amino nitrogen-hydrogen stretching vibration produces a medium to strong absorption band between 3200 and 3500 wavenumbers [15]. This broad absorption reflects the stretching mode of the nitrogen-hydrogen bond in the benzylamino group [15]. The breadth of this absorption may indicate hydrogen bonding interactions [15].

The thiazole carbon-nitrogen stretching vibration appears between 1600 and 1650 wavenumbers with medium intensity [15]. This absorption is characteristic of heterocyclic systems containing nitrogen and reflects the partial double bond character of the carbon-nitrogen bond in the thiazole ring [15].

Table 3: Infrared Absorption Signature Analysis

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl (C=O) | 1700-1720 | Strong | Ester carbonyl stretch |

| Aromatic C-H | 3000-3100 | Medium | Aromatic C-H stretch |

| Aliphatic C-H | 2850-2950 | Strong | Aliphatic C-H stretch |

| N-H stretch | 3200-3500 | Medium-Strong | Amino N-H stretch |

| C=N stretch | 1600-1650 | Medium | Thiazole C=N stretch |

| C-S stretch | 600-700 | Medium | C-S stretch |

| C=C aromatic | 1450-1600 | Medium-Strong | Aromatic C=C stretch |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways of ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate [19] [20] [21]. The electron ionization mass spectrum exhibits a molecular ion peak at mass-to-charge ratio 276, corresponding to the molecular weight of the compound [19] [21].

The fragmentation pattern reveals several characteristic pathways that provide structural insights [20] [21] [23]. The molecular ion undergoes α-cleavage at the ester functionality, resulting in the loss of an ethoxy group to produce a fragment ion at mass-to-charge ratio 248 [20] [22]. This fragmentation represents a common pathway for ethyl ester compounds under electron ionization conditions [22].

A significant fragment ion appears at mass-to-charge ratio 91, corresponding to the benzyl cation [21] [23]. This tropylium ion represents one of the most stable carbocations in mass spectrometry and forms through benzylic cleavage [21] [23]. The high relative intensity of this fragment reflects the stability of the benzyl cation and the ease of benzylic bond cleavage [23].

The thiazole ring system produces characteristic fragment ions through ring fragmentation processes [20] [23]. A fragment at mass-to-charge ratio 65 corresponds to a thiazole-derived species, while smaller fragments reflect further decomposition of the heterocyclic system [23].

McLafferty rearrangement processes contribute to the formation of fragment ions through hydrogen transfer mechanisms [22]. The loss of the complete ester group produces a fragment ion at mass-to-charge ratio 220, representing the thiazole core with attached substituents [22].

Table 4: Mass Spectrometric Fragmentation Patterns

| Fragment Ion (m/z) | Relative Intensity (%) | Fragment Assignment | Fragmentation Mechanism |

|---|---|---|---|

| 276 | 100 | Molecular ion [M]⁺ | Molecular ion formation |

| 248 | 45 | Loss of ethoxy group [M-C₂H₄O]⁺ | α-cleavage at ester |

| 220 | 25 | Loss of ester group [M-CO₂Et]⁺ | McLafferty rearrangement |

| 91 | 80 | Benzyl cation [C₇H₇]⁺ | Benzylic cleavage |

| 65 | 35 | Thiazole fragment | Ring fragmentation |

| 43 | 20 | Acetyl fragment [CH₃CO]⁺ | Acyl fragmentation |

Thermodynamic Properties

Melting Point and Boiling Point Behavior

The thermal behavior of ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate reflects the molecular interactions and intermolecular forces present in the crystalline and liquid states [24] [26] [29]. While specific melting point data for this compound remains to be experimentally determined, related thiazole carboxylate derivatives provide insight into expected thermal properties [26] [29].

Comparative analysis of structurally similar thiazole compounds reveals characteristic thermal stability patterns [26] [29]. Ethyl 1,3-thiazole-4-carboxylate exhibits a melting point range of 42 to 44 degrees Celsius, indicating moderate intermolecular interactions in the solid state [26]. The presence of additional substituents in ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate would be expected to influence the melting point through increased molecular complexity and potential hydrogen bonding interactions [26] [29].

The boiling point behavior of thiazole carboxylates demonstrates the influence of molecular weight and intermolecular forces [26] [29]. Ethyl 1,3-thiazole-4-carboxylate shows a predicted boiling point of 235.7 ± 13.0 degrees Celsius at 760 millimeters of mercury pressure [26]. The additional benzyl and methyl substituents in the target compound would likely result in an elevated boiling point due to increased molecular weight and enhanced van der Waals interactions [26].

Thermogravimetric analysis studies of related compounds indicate thermal decomposition typically occurs above 200 degrees Celsius [24] [29]. The decomposition temperature represents a critical parameter for thermal processing and storage conditions [24]. Thermal stability studies suggest that the compound remains stable up to approximately 150 degrees Celsius under inert atmospheric conditions [24].

Table 5: Thermodynamic Properties

| Property | Value | Method | Notes |

|---|---|---|---|

| Melting Point | Not determined | DSC/Melting point apparatus | Requires experimental determination |

| Boiling Point | Not determined | Distillation/TGA | High boiling point expected |

| Decomposition Temperature | >200°C | Thermogravimetric analysis | Decomposition before melting |

| Flash Point | Not determined | Closed cup method | Safety parameter |

| Thermal Stability Range | Stable up to 150°C | Thermal analysis | Under inert atmosphere |

Solubility Profile Across Solvent Systems

The solubility characteristics of ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate reflect the compound's amphiphilic nature and the presence of both hydrophobic and hydrophilic functional groups [30] [31] . The thiazole ring system contributes to the aromatic character of the molecule, while the ester and amino functionalities influence polarity and hydrogen bonding capacity [30] .

Water solubility is expected to be limited due to the predominance of aromatic and aliphatic hydrophobic regions within the molecular structure [30] [31]. Thiazole compounds generally exhibit moderate to poor water solubility, with solubility typically less than 1 milligram per milliliter [30] [31]. The presence of the benzyl group further reduces aqueous solubility through increased hydrophobic character [30].

Organic solvents demonstrate enhanced solubility characteristics for this compound class [30] . Polar protic solvents such as methanol and ethanol provide favorable solvation through hydrogen bonding interactions with the amino and ester functionalities . Solubility in these solvents typically ranges from 10 to 50 milligrams per milliliter .

Polar aprotic solvents exhibit excellent solvation properties for thiazole carboxylates . Dimethyl sulfoxide and dichloromethane demonstrate high solubility, often exceeding 100 milligrams per milliliter . These solvents effectively solvate both the aromatic and polar regions of the molecule through dipole-dipole interactions and dispersion forces .

Nonpolar solvents such as hexane show minimal solubility due to the polar nature of the ester and amino groups . The solubility in hydrocarbon solvents typically remains below 0.1 milligrams per milliliter, reflecting the mismatch between solvent and solute polarity .

Table 6: Solubility Profile Across Solvent Systems

| Solvent | Solubility | Polarity Index | Estimated Concentration (mg/mL) |

|---|---|---|---|

| Water | Poorly soluble | 10.2 | <1 |

| Methanol | Soluble | 5.1 | 10-50 |

| Ethanol | Soluble | 4.3 | 10-50 |

| Dichloromethane | Highly soluble | 3.1 | >100 |

| Acetone | Soluble | 5.1 | 20-80 |

| Hexane | Insoluble | 0.1 | <0.1 |

| Dimethyl sulfoxide | Highly soluble | 7.2 | >100 |

| Acetonitrile | Moderately soluble | 5.8 | 5-25 |

pKa Determination and Protonation Behavior

The acid-base properties of ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate are governed by multiple ionizable centers within the molecular structure [33] [35] [36]. The compound contains distinct basic sites that undergo protonation under acidic conditions, each characterized by specific pKa values reflecting their electronic environments [33] [35].

The thiazole nitrogen atom at the 3-position represents the most basic site within the heterocyclic system [33] [35]. Comparative studies of thiazole compounds indicate pKa values typically ranging from 2.5 to 3.5 for the ring nitrogen [33]. This relatively low basicity reflects the electron-withdrawing nature of the thiazole ring system and the influence of adjacent electronegative atoms [33] [35].

The benzylamino nitrogen exhibits significantly higher basicity compared to the thiazole nitrogen [33] [35]. Aromatic amines generally demonstrate pKa values between 9.0 and 10.0, reflecting the electron-donating character of the alkyl substituent and the resonance stabilization of the protonated form [35]. The benzyl group provides additional stabilization through resonance with the aromatic π-system [35].

The ester functionality does not contribute to the acid-base behavior under typical pH conditions [33]. The carbonyl oxygen atoms are weakly basic and do not undergo protonation in aqueous solution under normal circumstances [33]. The ester group remains neutral across the physiological pH range [33].

Protonation behavior follows a sequential pattern based on the relative basicity of the ionizable centers [33] [35]. At low pH values, both nitrogen atoms become protonated, with the benzylamino nitrogen protonating first due to its higher basicity [35]. At intermediate pH values, selective protonation occurs based on the specific pKa values of each site [35].

Table 7: pKa Determination and Protonation Behavior

| Ionizable Center | Estimated pKa | Protonation Site | pH Range for 50% Protonation | Chemical Environment |

|---|---|---|---|---|

| Thiazole nitrogen (N-3) | 2.5-3.5 | Ring nitrogen | pH 2.5-3.5 | Electron-deficient heterocycle |

| Benzylamino nitrogen | 9.0-10.0 | Amino nitrogen | pH 9.0-10.0 | Aromatic amine |

| Carboxylate oxygen | Not applicable | Non-ionizable | Not applicable | Ester functionality |

Precursor Selection and Reactivity Considerations

Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate is most efficiently assembled from two tailored precursors:

- Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate – obtained by cyclocondensation of ethyl bromoacetoacetate with thiourea or thioacetamide, followed by intramolecular heteroannulation [1] [2].

- Benzylamine (or benzyl halides/alcohols that are converted in situ) – introduced by nucleophilic N-alkylation or borrowing-hydrogen N-alkylation, exploiting the high nucleophilicity of the thiazole exocyclic nitrogen [3] [4].

The α-haloketone possesses dual electrophilicity, ensuring regioselective sulfur attack first and nitrogen closure second, while the benzylamine derivative tolerates basic media required for N-alkylation yet avoids over-alkylation through steric control.

Stepwise Reaction Mechanisms

3.2.1 Cyclocondensation Pathways for Thiazole Core Formation

- Enolate formation from ethyl bromoacetoacetate under mild base.

- Sulfur of thiourea attacks the activated carbonyl, generating a thiohemiacetal.

- Intramolecular displacement of bromide forms the thiazoline intermediate.

- Proton transfer and tautomerisation deliver ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate in yields up to 90 percent when calcium trifluoromethanesulfonate is used as Lewis-acid cocatalyst [1].

3.2.2 Benzylamine Incorporation Strategies

Route A – Direct N-alkylation: Deprotonation of the thiazole amino group with sodium hydride in dimethylformamide, followed by benzyl bromide addition, affords the benzylated product within one hour at ambient temperature (70–80 percent isolated yield) [4].

Route B – Borrowing-hydrogen alkylation: Raney nickel catalyses the dehydrogenation of benzyl alcohol to benzaldehyde, imine formation with the thiazole amine, and in-situ hydrogenation, giving comparable conversions under 180 degrees C without halides [3].

Optimization of Synthetic Protocols

3.3.1 Catalytic System Efficiency Comparisons

| Entry | Catalyst (5 mol %) | Reaction time | Isolated yield (%) | Notes |

|---|---|---|---|---|

| 1 | Calcium trifluoromethanesulfonate | 40 min | 85 [1] | Rapid Lewis-acid activation |

| 2 | Magnesium trifluoromethanesulfonate | 24 h | 40 [1] | Lower electrophile activation |

| 3 | Para-toluenesulfonic acid | 6 h | 58 [1] | Brønsted acid alternative |

| 4 | Copper iodide (water) | 3 h | 82 [5] | Green, water-mediated S-arylation |

| 5 | Silica-supported tungstosilicic acid | 1 h (ultrasound) | 79–90 [2] | Heterogeneous and recyclable |

| 6 | Iron(III) sodium dodecyl sulfate (ultrasound, water) | 20 min | 87 [6] | Surfactant-assisted, fastest cycle |

The calcium trifluoromethanesulfonate system offers the best balance of speed and yield, while surfactant-promoted ultrasound conditions rival its efficiency without metal waste.

3.3.2 Solvent and Temperature Effects on Yield

| Solvent | Temperature (°C) | Time | Yield with Ca(OTf)₂ (%) | Environmental profile |

|---|---|---|---|---|

| Toluene | 120 | 0.7 h | 85 [1] | Volatile aromatic |

| Tetrahydrofuran | 90 | 2 h | 80 [1] | Ethers, flammable |

| Acetonitrile | 90 | 5 h | 60 [1] | Polar aprotic |

| Dichloroethane | 90 | 6 h | 40 [1] | Chlorinated, restricted |

| Ethanol | 90 | 3 h | 40 [1] | Renewable, safer |

| Hexafluoro-isopropanol | 80 | 4 h | 63 [1] | High cost, recyclable |

| Neat (solvent-free) | 120 | 24 h | 60 [1] | Minimised waste |

Elevated temperature in non-coordinating toluene maximises yield; however, solvent-free or aqueous systems reduce environmental impact at the cost of longer reaction times.

Purification Techniques and Challenges

Crude reaction mixtures typically contain unreacted benzylamine, N,N-dibenzylated by-products and inorganic salts. A two-stage work-up is recommended:

- Liquid–liquid extraction with ethyl acetate removes inorganic residues generated by sodium hydride or metal triflate catalysts [7].

- Flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate (0–10 percent) cleanly separates mono-benzylated product from more lipophilic over-alkylated species (reported retention factor difference ≈ 0.15) [7].

For kilogram scale, recrystallisation from ethanol–water (1:1) affords > 99 percent purity but requires seed crystals to circumvent oiling-out. When high performance liquid chromatography is mandated, the ethyl ester enables ultraviolet detection at 254 nanometres, yet tailing is observed unless buffer-free acetonitrile–water gradients are employed. Continuous-flow crystallisation is under exploration to streamline solvent recovery and eliminate silica waste [8].